2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15671789
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-2-22-16-6-4-3-5-15(16)20-18(22)25-12-17(24)21-19-11-13-7-9-14(23)10-8-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+ |
| Standard InChI Key | SVXNRVFJGVSKIM-YBFXNURJSA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)O |
Introduction
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety linked to a 4-hydroxyphenyl unit. Despite the lack of specific data on this exact compound in the provided sources, its structural similarities to other benzimidazole derivatives suggest potential applications in antimicrobial, antiviral, and anticancer research.
Structural Features and Synthesis
The compound's molecular structure includes a benzimidazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer contexts. The presence of a sulfanyl group and an acetohydrazide moiety linked to a 4-hydroxyphenyl unit enhances its reactivity and interaction with biological targets. The synthesis of such compounds typically involves multi-step reactions that require careful control of conditions to ensure the desired structural outcome.
Biological Activities
Benzimidazole derivatives have been extensively studied for their antimicrobial and anticancer properties. Compounds with similar structures have shown promising results against various bacterial and fungal strains, as well as cancer cell lines. For instance, derivatives of 2-mercaptobenzimidazole have demonstrated significant antimicrobial and anticancer activities against Gram-positive and Gram-negative bacteria and human cancer cell lines .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide | Not specified | Contains a 4-hydroxyphenyl group; potential for biological activities. |
| 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide | C28H24N4OS | Features a naphthalene unit; exhibits antimicrobial, antiviral, and anticancer properties. |
| 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | C21H24N4O4S | Contains a trimethoxyphenyl group; potential for diverse biological activities. |
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